molecular formula C11H22O B085765 10-Undecen-1-OL CAS No. 112-43-6

10-Undecen-1-OL

Cat. No. B085765
Key on ui cas rn: 112-43-6
M. Wt: 170.29 g/mol
InChI Key: GIEMHYCMBGELGY-UHFFFAOYSA-N
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Patent
US07091357B2

Procedure details

To a solution of undec-10-en-1-ol (0.86 g, 5.0 mmol) in DMF (15 mL) was added triphenylphosphine (1.46 g, 5.6 mmol). The solution was cooled to 0° C. and NBS (0.96 g, 5.4 mmol) was added in portions. After stirring for 30 min at room temperature, the reaction was quenched with methanol (0.5 mL). The solution was diluted with ether (80 mL), washed with water, saturated aqueous NaHCO3 and brine successively. The organic layer was dried and concentrated. The residue was purified by flash chromatography on silica gel, eluting with hexane to afford 11-bromo-undec-1-ene (0.96 g, 82%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 5.79 (1H, m), 4.93 (2H, m), 3.38 (2H, t, J=6.9 Hz), 2.02 (2H, m), 1.83 (2H, m), 1.20–1.55 (12H, m); 13C NMR (75 MHz, CDCl3) δ 139.36, 114.33, 34.27, 33.99, 33.01, 29.57×2, 29.27, 29.09, 28.94, 28.35.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1C(=O)N([Br:39])C(=O)C1>CN(C=O)C>[Br:39][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
C(CCCCCCCCC=C)O
Name
Quantity
1.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with methanol (0.5 mL)
ADDITION
Type
ADDITION
Details
The solution was diluted with ether (80 mL)
WASH
Type
WASH
Details
washed with water, saturated aqueous NaHCO3 and brine successively
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCCCCCCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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